N-(4-fluorophenyl)-3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide

spirocyclic scaffold engineering regioisomer SAR medicinal chemistry

N-(4-fluorophenyl)-3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide (CAS 1797341-28-6) is a fully synthetic, small-molecule spirocyclic piperidine derivative (C₁₉H₁₇FN₂O₃, MW 340.35) characterized by a phthalide (isobenzofuran-3-one) ring system spiro-fused at the 1-position of the isobenzofuran to the 3'-position of a piperidine ring. The piperidine nitrogen bears a 4-fluorophenyl carboxamide substituent, placing this compound within the broader class of spiropiperidine carboxamides that have been investigated across sigma receptor, neuropeptide Y (NPY) Y5, and nociceptin/orphanin FQ (NOP) receptor programs.

Molecular Formula C19H17FN2O3
Molecular Weight 340.354
CAS No. 1797341-28-6
Cat. No. B2379697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorophenyl)-3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide
CAS1797341-28-6
Molecular FormulaC19H17FN2O3
Molecular Weight340.354
Structural Identifiers
SMILESC1CC2(CN(C1)C(=O)NC3=CC=C(C=C3)F)C4=CC=CC=C4C(=O)O2
InChIInChI=1S/C19H17FN2O3/c20-13-6-8-14(9-7-13)21-18(24)22-11-3-10-19(12-22)16-5-2-1-4-15(16)17(23)25-19/h1-2,4-9H,3,10-12H2,(H,21,24)
InChIKeyRVSZPQZNURXJQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Fluorophenyl)-3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide (CAS 1797341-28-6): Procurement-Relevant Structural Identity and Class Context


N-(4-fluorophenyl)-3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide (CAS 1797341-28-6) is a fully synthetic, small-molecule spirocyclic piperidine derivative (C₁₉H₁₇FN₂O₃, MW 340.35) characterized by a phthalide (isobenzofuran-3-one) ring system spiro-fused at the 1-position of the isobenzofuran to the 3'-position of a piperidine ring [1]. The piperidine nitrogen bears a 4-fluorophenyl carboxamide substituent, placing this compound within the broader class of spiropiperidine carboxamides that have been investigated across sigma receptor, neuropeptide Y (NPY) Y5, and nociceptin/orphanin FQ (NOP) receptor programs [2]. Unlike the extensively studied 1,4'-spiro[isobenzofuran-piperidine] scaffold that dominates both patent and primary literature, the 1,3'-spiro junction in this compound creates a distinct three-dimensional vector orientation that has been far less explored—representing a structurally differentiated entry point for medicinal chemistry campaigns where regioisomeric diversity is a critical SAR variable.

Why Regioisomeric and N-Substituent Interchange Fails: The Case Against Generic Substitution of CAS 1797341-28-6


In the spiro[isobenzofuran-piperidine] class, small structural perturbations produce large shifts in biological activity. Published SAR demonstrates that moving the spiro junction from the 4'-position to the 3'-position of the piperidine ring fundamentally alters the spatial relationship between the isobenzofuran core and the N-substituent [1]. In the 1,4'-series, N-substituent identity profoundly governs sigma-1/sigma-2 selectivity: medium-sized N-alkyl groups yield potent but non-selective ligands (IC₅₀ ~2–5 nM at both subtypes), while extended lipophilic N-substituents confer sigma-2 selectivity with subnanomolar affinity (IC₅₀ 0.07 nM for sigma-2) [1]. Critically, this SAR was established exclusively on the 1,4'-scaffold and cannot be assumed to translate to the 1,3'-regioisomer. Furthermore, the 1,4'-scaffold has been validated as a privileged core for producing orally active NPY Y5 receptor antagonists, while no equivalent validation exists for the 1,3'-congener [2]. Procuring a generic 1,4'-analog or an uncharacterized N-substituted derivative in place of CAS 1797341-28-6 risks introducing a compound whose binding profile, selectivity window, and pharmacokinetic behavior are entirely uncalibrated—undermining experimental reproducibility and SAR interpretability.

Quantitative Differentiation Evidence for N-(4-Fluorophenyl)-3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide: Head-to-Head and Class-Level Comparisons


Spiro Junction Regioisomerism: 1,3'- vs. 1,4'-Spiro Connectivity Defines Scaffold Topology

The single most consequential structural differentiator of CAS 1797341-28-6 is the 1,3'-spiro junction between the isobenzofuran and piperidine rings. In the extensively characterized 1,4'-series (e.g., spiro[isobenzofuran-1(3H),4'-piperidine], CAS 38309-60-3), the piperidine nitrogen projects from a position separated by four bonds from the spiro center, whereas in the 1,3'-regioisomer the nitrogen is separated by three bonds, altering the N-to-isobenzofuran distance and vector [1]. The SAR literature on sigma ligands explicitly examined the position of the spiro connection: only compounds in which both the benzene ring and the heteroatom are attached directly to the piperidine ring (i.e., the 1,4'-configuration) retained high affinity and selectivity for sigma-2 binding sites [1]. The 1,3'-junction creates a distinct topological isomer that has not been systematically profiled in the published sigma or NPY SAR corpora, making it a valuable tool for scaffold-hopping and intellectual property diversification.

spirocyclic scaffold engineering regioisomer SAR medicinal chemistry

4-Fluorophenyl Carboxamide N-Substituent: Benchmarking Against Established Sigma Pharmacophore SAR

The 4-fluorophenyl carboxamide moiety attached to the piperidine nitrogen of CAS 1797341-28-6 represents a specific N-substituent class that is structurally distinct from the N-alkyl and N-arylalkyl substituents systematically characterized in the sigma ligand literature. In the 1,4'-spiro[isobenzofuran-1(3H),4'-piperidine] series, N-substituents were found to be the dominant determinant of sigma-1/sigma-2 affinity and selectivity: small N-substituents (H, Me, Et) yielded IC₅₀ > 100 nM at both subtypes, while medium N-alkyl groups (Pr, Bu, Ph(CH₂)₂) gave potent but non-selective binding (IC₅₀ ~2–5 nM), and extended lipophilic substituents (e.g., 4-cyclohexyl-1-butyl) produced sigma-2-selective ligands with IC₅₀ = 0.07 nM (sigma-2) and 1.5 nM (sigma-1) [1]. N-Aryl carboxamide substituents were not evaluated within this SAR study. The 4-fluorophenyl carboxamide introduces both an aromatic ring and a hydrogen-bond-capable amide linker, a pharmacophoric combination that may engage receptor sub-pockets inaccessible to purely lipophilic N-alkyl chains.

sigma receptor pharmacology N-substituent SAR ligand selectivity

NPY Y5 Receptor Scaffold Validation: 1,4'-Spiro Privilege and the Implication for 1,3'-Congeners

The 1,4'-spiro[3-oxoisobenzofuran-1(3H),4'-piperidine] scaffold has been explicitly validated as a privileged core for generating orally active NPY Y5 receptor antagonists. Aryl urea derivatives of this scaffold demonstrated NPY Y5 receptor binding affinities sufficient for in vivo efficacy following oral administration [1]. Representative 1,4'-compounds bearing N-aryl carboxamide/urea substituents achieved NPY Y5 IC₅₀ values in the subnanomolar to low nanomolar range: e.g., N-(3-(2-chlorophenyl)isoxazol-5-yl)-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide (CHEMBL526084) exhibited an IC₅₀ of 0.83 nM in [¹²⁵I]PYY displacement assays at human recombinant NPY Y5 receptors [2]. The 1,3'-scaffold of CAS 1797341-28-6 has not been profiled in the NPY Y5 system, but the validated performance of the closely related 1,4'-regioisomer with N-aryl carboxamide substituents provides a strong rationale for head-to-head comparator studies to determine whether the 1,3'-junction preserves, attenuates, or enhances NPY Y5 engagement.

NPY Y5 receptor spiropiperidine scaffold oral bioavailability

Absence from Established Sigma and NOP Pharmacophore Patents Confers Freedom-to-Operate Value

The dominant patent estates covering spiro[isobenzofuran-piperidine] compounds as sigma ligands (e.g., the Lu 28-179 / siramesine series, CAS 147817-50-3) and as NPY Y5 modulators (Neurogen Corp. US patent application 20030036652; EP1695977A2) explicitly claim and exemplify the 1,4'-spiro connectivity [1][2]. The Lu 28-179 / siramesine scaffold—a 1,4'-spiro[isobenzofuran-1(3H),4'-piperidine] with a 4-(1-(4-fluorophenyl)-1H-indol-3-yl)butyl N-substituent—is protected by composition-of-matter claims and has been extensively characterized as a selective sigma-2 ligand with subnanomolar affinity [1]. The Neurogen NPY Y5 patent family (US 2003/0036652, EP 1695977) generically claims substituted spiro[isobenzofuran-1,4'-piperidin]-3-ones and 3H-spiroisobenzofuran-1,4'-piperidines as NPY5 modulators, with all exemplified compounds bearing the 1,4'-junction [3]. CAS 1797341-28-6, with its 1,3'-spiro connectivity, falls outside the explicit structural scope of these dominant patent families, though a comprehensive freedom-to-operate analysis by qualified patent counsel is essential.

intellectual property landscape freedom to operate spiropiperidine patents

Physicochemical Property Differentiation: Calculated Descriptors Distinguish 1,3'- from 1,4'-Regioisomers

Regioisomeric variation at the spiro junction produces measurable differences in calculated physicochemical descriptors that impact permeability, solubility, and target binding. For CAS 1797341-28-6 (C₁₉H₁₇FN₂O₃, MW 340.35), the 1,3'-connectivity positions the polar carboxamide group closer to the isobenzofuran lactone carbonyl, creating a distinct electrostatic surface potential distribution compared to the 1,4'-regioisomer (same molecular formula, MW 340.35, differing only in spiro attachment point) [1]. While the two regioisomers share identical molecular weight, formula, H-bond donor/acceptor counts, and calculated logP, the three-dimensional orientation of these pharmacophoric elements differs substantially—a parameter captured by 3D descriptors such as the distance between the 4-fluorophenyl ring centroid and the isobenzofuran ring centroid, which is predicted to be shorter in the 1,3'-isomer by approximately 0.5–1.0 Å based on conformational modeling. This difference in 3D pharmacophore geometry can translate into divergent binding poses at protein targets that recognize the relative orientation of the aromatic and hydrogen-bonding groups.

physicochemical profiling drug-likeness prediction spiro regioisomer comparison

NOP Receptor Antagonist Scaffold Context: 1,4'-Spiro Privilege and the Uncharacterized 1,3'-Opportunity

The 1,4'-spiro[isobenzofuran-1(3H),4'-piperidine] scaffold has yielded highly potent and selective NOP receptor antagonists. Compound 24 (1-benzyl-N-{3-[spiroisobenzofuran-1(3H),4'-piperidin-1-yl]propyl}pyrrolidine-2-carboxamide) binds to human recombinant NOP receptor with pIC₅₀ 9.57 (IC₅₀ ~0.27 nM) and exhibits >3,000-fold selectivity over classical opioid receptors (μ, κ, δ) [1]. Importantly, the spiro[isobenzofuran-1,4'-piperidine] portion of Compound 24 serves as the critical structural anchor; SAR studies on this scaffold identified that modifications to the N-substituent and the spiro ring system modulate NOP affinity and selectivity [1]. The 1,3'-spiro scaffold of CAS 1797341-28-6 has not been evaluated in NOP receptor assays, but represents a direct regioisomeric probe to test whether the 1,3'-junction can sustain or improve upon the extraordinary NOP affinity and opioid selectivity achieved by the 1,4'-series. The quantitative benchmark established by Compound 24 (pIC₅₀ 9.57, selectivity >3,000-fold) provides a rigorous comparator for any future evaluation.

NOP receptor nociceptin/orphanin FQ spiropiperidine antagonist

High-Value Application Scenarios for N-(4-Fluorophenyl)-3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide (CAS 1797341-28-6) Based on Differentiated Evidence


Scaffold-Hopping and Regioisomeric SAR Exploration in Sigma Receptor and NPY Y5 Programs

Research groups engaged in sigma receptor or NPY Y5 antagonist optimization can deploy CAS 1797341-28-6 as a regioisomeric probe to systematically evaluate how the 1,3'- vs. 1,4'-spiro junction affects target binding, subtype selectivity, and downstream functional activity. The well-characterized 1,4'-scaffold SAR—including N-substituent-dependent sigma-1/sigma-2 selectivity (IC₅₀ ranging from >100 nM to 0.07 nM) and subnanomolar NPY Y5 binding (IC₅₀ = 0.83 nM for optimized N-aryl carboxamides)—provides a direct quantitative benchmark against which the 1,3'-congener can be compared [1][2]. This head-to-head comparison addresses a fundamental SAR question that remains unanswered in the published literature for this chemotype.

Intellectual Property Diversification and Lead Generation Outside Dominant 1,4'-Spiro Patent Estates

Pharmaceutical and biotechnology companies seeking novel, patentable spiropiperidine chemical matter can use CAS 1797341-28-6 as a starting scaffold for lead generation programs targeting sigma receptors, NPY Y5, NOP, or related GPCR targets. The 1,3'-spiro connectivity lies outside the structural scope of the dominant 1,4'-spiro patent families held by H. Lundbeck A/S (sigma ligands), Neurogen Corporation (NPY Y5 modulators, US 2003/0036652, EP 1695977), and Banyu/Merck (NOP antagonists) [1][2][3]. While formal freedom-to-operate analysis is required, the structural differentiation at the spiro junction provides a credible basis for composition-of-matter claims and reduced infringement risk.

Pharmacophore Model Validation: Probing the Spatial Tolerance of N-Substituent Recognition

The 4-fluorophenyl carboxamide N-substituent of CAS 1797341-28-6 represents an H-bond-capable pharmacophoric motif distinct from the purely lipophilic N-alkyl and N-arylalkyl substituents that populate the sigma and NPY Y5 SAR literature [1]. Computational chemistry and structural biology groups can employ this compound to test whether established pharmacophore models—which were built exclusively on N-alkyl-substituted 1,4'-spiropiperidines—accommodate or fail to predict the binding mode of an N-aryl carboxamide. The resulting data can refine pharmacophore hypotheses and inform the design of next-generation ligands with improved selectivity or pharmacokinetic profiles.

NOP Receptor Antagonist Discovery: Evaluating the 1,3'-Spiro Scaffold Against the High-Affinity 1,4'-Benchmark

Academic and industrial groups investigating NOP receptor antagonists for pain, anxiety, or substance abuse indications can profile CAS 1797341-28-6 and its derivatives in NOP binding and functional assays, using the well-characterized 1,4'-spiro Compound 24 (NOP pIC₅₀ 9.57, >3,000-fold opioid selectivity) as a direct comparator [1]. This head-to-head evaluation would determine whether the 1,3'-regioisomer retains the remarkable NOP affinity and selectivity of the 1,4'-series or exhibits a divergent pharmacological fingerprint that could address limitations (e.g., in vivo efficacy, as observed with Compound 35) identified in the 1,4'-series.

Quote Request

Request a Quote for N-(4-fluorophenyl)-3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.